2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide
Overview
Description
2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is a chemical compound with the molecular formula C12H15BrClNO3 . It is a solid substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C(CC)Br)NC(C(OC)=C1)=CC=C1OC
. The InChI representation is 1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-6-5-8(16-2)7-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 302.16 . It is a solid substance . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Downstream Processing in Biotechnology
The review by Xiu and Zeng (2008) discusses the importance of downstream processing in the biotechnological production of chemicals such as 1,3-propanediol and 2,3-butanediol, which, like 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide, can be used in various industrial applications. The paper emphasizes the need for efficient recovery and purification methods to reduce costs and improve yields in microbial production processes, potentially relevant for the purification of similar compounds (Xiu & Zeng, 2008).
Environmental Impact of Brominated Compounds
Mennear and Lee (1994) provide a comprehensive review of the environmental and health impacts of polybrominated dibenzo-p-dioxins and dibenzofurans. This research is pertinent as it outlines the toxicological profiles and environmental behavior of brominated organic compounds, which may offer insights into the handling and potential environmental considerations for related brominated chemicals (Mennear & Lee, 1994).
Herbicide Toxicity and Environmental Fate
Zuanazzi et al. (2020) conducted a scientometric review on the herbicide 2,4-D, focusing on its toxicity and environmental fate. The methodologies and approaches discussed for evaluating environmental impact and degradation pathways could be applicable to the study of this compound, particularly in understanding its behavior in agricultural settings and potential effects on ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).
Water Treatment Technologies
Goodwin et al. (2018) explore various treatment options for wastewater produced by the pesticide industry, addressing the challenges of removing toxic pollutants from water. This research could be relevant for developing strategies to mitigate any adverse environmental impacts of chemicals similar to this compound, highlighting the importance of efficient wastewater treatment technologies (Goodwin, Carra, Campo, & Soares, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-6-5-8(14)10(17-2)11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPREJLZVAOINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(C=C1)Cl)OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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